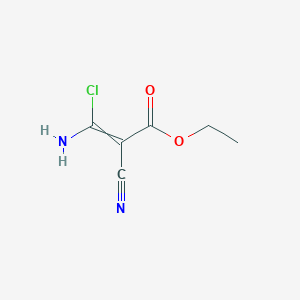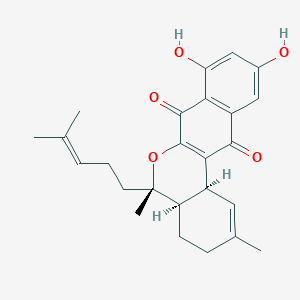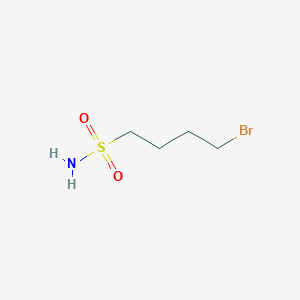![molecular formula C18H17NO6 B14140284 [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate CAS No. 474529-29-8](/img/structure/B14140284.png)
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring, an amino group, and a phenoxyacetate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions. The amino group is then introduced via nucleophilic substitution reactions, followed by the addition of the phenoxyacetate moiety through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzodioxin ring or the phenoxyacetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin ring and amino group play crucial roles in these interactions, facilitating binding and activation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] acetate
- [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] benzoate
- [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-nitrophenoxyacetate
Uniqueness
Compared to similar compounds, [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate stands out due to its phenoxyacetate moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
474529-29-8 |
|---|---|
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C18H17NO6/c20-17(11-25-18(21)12-24-14-4-2-1-3-5-14)19-13-6-7-15-16(10-13)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,19,20) |
InChI Key |
KUECVCQNVIUSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)COC3=CC=CC=C3 |
solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)

![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)

![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
